molecular formula C8H14O2 B14562568 1,2-Dimethoxycyclohex-1-ene CAS No. 61860-72-8

1,2-Dimethoxycyclohex-1-ene

Cat. No.: B14562568
CAS No.: 61860-72-8
M. Wt: 142.20 g/mol
InChI Key: UFNZEJDITDLQOW-UHFFFAOYSA-N
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Description

1,2-Dimethoxycyclohex-1-ene is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexene, where two methoxy groups are attached to the first and second carbon atoms of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxycyclohex-1-ene can be synthesized through several methods. One common approach involves the methoxylation of cyclohexene. This reaction typically requires the presence of a methoxy donor, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium methoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxycyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexane-1,2-dione.

    Reduction: 1,2-Dimethoxycyclohexanol.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethoxycyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxycyclohex-1-ene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.

Comparison with Similar Compounds

    1,2-Dimethoxycyclohexane: Similar structure but lacks the double bond present in 1,2-Dimethoxycyclohex-1-ene.

    Cyclohexene: The parent compound without methoxy groups.

    1,2-Dimethoxybenzene: An aromatic analogue with similar functional groups.

Uniqueness: this compound is unique due to the presence of both methoxy groups and a double bond in the cyclohexene ring

Properties

CAS No.

61860-72-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,2-dimethoxycyclohexene

InChI

InChI=1S/C8H14O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H2,1-2H3

InChI Key

UFNZEJDITDLQOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CCCC1)OC

Origin of Product

United States

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